molecular formula C7H7N3O2 B6162939 ethyl 5-cyano-1H-imidazole-4-carboxylate CAS No. 59253-74-6

ethyl 5-cyano-1H-imidazole-4-carboxylate

Cat. No.: B6162939
CAS No.: 59253-74-6
M. Wt: 165.1
InChI Key:
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Description

Ethyl 5-cyano-1H-imidazole-4-carboxylate is a heterocyclic organic compound that contains an imidazole ring substituted with a cyano group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-1H-imidazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the condensation of ethyl cyanoacetate with formamide, followed by cyclization and subsequent esterification . The reaction conditions typically require heating and the use of a suitable catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-cyano-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and ester groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The imidazole ring structure is also essential for its biological activity, as it can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-1H-imidazole-5-carboxylate: Similar structure but different position of the cyano and ester groups.

    Methyl 5-cyano-1H-imidazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    5-Amino-1H-imidazole-4-carboxylate: Contains an amino group instead of a cyano group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and ester groups in specific positions on the imidazole ring allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

59253-74-6

Molecular Formula

C7H7N3O2

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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